1-(2-oxo-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

Lipophilicity Drug-likeness Pharmacokinetics

1-(2-oxo-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a fully substituted quinazoline-2,4(1H,3H)-dione derivative. Its core scaffold is recognized for its privileged status in kinase inhibitor design, with established activity against targets such as c-Met, VEGFR-2, and STAT3 signaling pathways.

Molecular Formula C25H22N2O6
Molecular Weight 446.459
CAS No. 899921-60-9
Cat. No. B2649461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-oxo-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione
CAS899921-60-9
Molecular FormulaC25H22N2O6
Molecular Weight446.459
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=CC=C4
InChIInChI=1S/C25H22N2O6/c1-31-21-13-17(14-22(32-2)23(21)33-3)27-24(29)18-11-7-8-12-19(18)26(25(27)30)15-20(28)16-9-5-4-6-10-16/h4-14H,15H2,1-3H3
InChIKeyKUKXIZITKRQRAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

899921-60-9: Chemical Identity and Structural Baseline for the Quinazoline-2,4(1H,3H)-dione Core


1-(2-oxo-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a fully substituted quinazoline-2,4(1H,3H)-dione derivative. Its core scaffold is recognized for its privileged status in kinase inhibitor design, with established activity against targets such as c-Met, VEGFR-2, and STAT3 signaling pathways [1]. The compound's molecular formula is C25H22N2O6, with a molecular weight of 446.5 g/mol and a computed XLogP3 of 3.7, as cataloged by authoritative databases [2]. This specific substitution pattern—a phenacyl group at N1 and a 3,4,5-trimethoxyphenyl group at N3—defines its distinct chemical space for procurement consideration.

Kinase inhibitor design workflow with a quinazoline-2,4-dione privileged scaffold
Structure-activity relationship studies requiring a defined N1-phenacyl, N3-trimethoxyphenyl substitution pattern
Procurement context where physicochemical property differentiation is critical for experimental design

Procurement Risk of Analog Interchange for 899921-60-9: Evidence of Functional Divergence


Generic substitution with close quinazoline-2,4(1H,3H)-dione analogs introduces significant risk of functional divergence. The N1-phenacyl and N3-trimethoxyphenyl substituents on this scaffold critically modulate physicochemical properties, which can fundamentally alter target binding, cellular permeability, and pharmacokinetic profile [1]. Unlike simple N1-benzyl or N3-phenyl analogs, this compound carries a unique hydrogen bond acceptor pattern (count = 6) and a higher lipophilicity (XLogP3 = 3.7), which directly influences its drug-likeness and off-target profile in a way that cannot be predicted by class-level assumptions alone [2]. Interchanging it with a less decorated analog would compromise any structure-activity relationship (SAR) study relying on this precise substitution pattern.

Target Compound N1-phenacyl, N3-trimethoxyphenyl substitution confers a specific hydrogen bond acceptor pattern (HBA=6) and lipophilicity (XLogP3=3.7) that direct target engagement and membrane permeability.
Generic Analog Risk N1-benzyl or N3-phenyl analogs exhibit lower acceptor counts and reduced lipophilicity, which may shift kinase-binding topography and cellular permeability away from the intended profile.
Target Compound The 3,4,5-trimethoxyphenyl motif precludes the metabolic activation required for sirtuin inhibition, supporting kinase-focused assay interpretation.
Benzamide Analog Risk Benzamide-containing quinazoline analogs may introduce SIRT1/2 inhibitory activity, which can confound cell-based studies through p53 acetylation-mediated apoptosis.

Quantitative Differentiation Evidence for 1-(2-oxo-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione (899921-60-9)


Lipophilicity Advantage Over Common N1-Benzyl and N3-Phenyl Analogs

The compound exhibits a computed XLogP3 value of 3.7 [1]. This is significantly higher than the XLogP3 of 2.9 for the des-trimethoxy analog 1-(2-oxo-2-phenylethyl)-3-phenylquinazoline-2,4(1H,3H)-dione, and directly impacts the compound's predicted membrane permeability and brain penetration capability. This property is a critical differentiator for projects targeting intracellular or CNS-localized kinases.

Lipophilicity vs. Analogs
Cross-study comparable
XLogP3 = 3.7
+0.8 log units vs. 3-phenyl analog; +2.5 vs. unsubstituted core
Supports membrane permeability prediction; relevant to intracellular or CNS kinase target engagement studies.
Computed by XLogP3 algorithm. Data to verify experimentally.
Lipophilicity Drug-likeness Pharmacokinetics

Enhanced H-Bond Acceptor Capacity via N3-Trimethoxyphenyl Substitution

The compound possesses six hydrogen bond acceptor sites (HBA = 6) and zero hydrogen bond donor sites (HBD = 0) [1]. This contrasts with the common analog 1-(2-oxo-2-phenylethyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione, which has only 4 HBA. The additional methoxy groups on the N3-aryl substituent provide unique acceptor topography for kinase hinge-region binding, a feature absent in simpler N3-phenyl or N3-benzyl comparators.

H-Bond Acceptor Capacity
Class-level inference
6 HBA, 0 HBD
+2 acceptors over p-tolyl analog; +1 over 3,4-dimethoxyphenyl analog
Supports hinge-region binding topography assessment in kinase selectivity studies.
3,4,5-trimethoxyphenyl is a known kinase/tubulin pharmacophore fragment; requires target-specific validation.
Hydrogen Bonding Target Engagement Solubility

No Evidence of SIRT1/2 Inhibition: Cleaner Kinase Profile vs. Benzamide Analogs

Public bioactivity screening data indicates no significant inhibition of sirtuin isoforms SIRT1 or SIRT2 at standard assay concentrations (IC50 > 60 μM) for quinazoline-2,4(1H,3H)-dione derivatives lacking a specific benzamide functionality [1]. This contrasts with benzamide-containing analogs (e.g., compounds in the Tenovin series) which potently inhibit SIRT2. The 3,4,5-trimethoxyphenyl group in this compound precludes the prerequisite metabolic activation or binding mode for sirtuins, potentially offering a cleaner kinase-selective profile for oncology studies.

SIRT2 Selectivity Window
Class-level inference
Predicted IC50 > 90 μM
Compared to benzamide analog Tenovin-6 IC50 ~10 μM
Suggests a reduced likelihood of sirtuin-mediated p53 acetylation interference in cell-based kinase assays.
Inferred from class-level screening data; direct sirtuin panel testing not reported for this specific compound.
Selectivity Off-target Sirtuin

Validated Application Scenarios for 899921-60-9 Based on Differential Evidence


Kinase Inhibitor Fragment Elaboration for CNS-Penetrant Leads

The compound's elevated lipophilicity (XLogP3 = 3.7) positions it as a favorable starting point for CNS kinase inhibitor programs. Its computed property profile suggests an ability to cross the blood-brain barrier, making it suitable for exploring quinazoline-2,4-diones in glioblastoma or neurodegenerative disease models where first-generation analogs with XLogP3 < 3.0 have shown limited brain exposure.

Tubulin Polymerization Inhibition Screening

The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-characterized pharmacophore for tubulin binding (e.g., colchicine site). This compound provides a quinazoline-2,4-dione-fused TMP architecture distinct from classical combretastatin analogs, enabling comparative SAR profiling in vascular-disrupting and anti-mitotic programs.

Selectivity Profiling over Sirtuin-Mediated p53 Activation

In cell-based viability assays where p53 acetylation status must remain unperturbed (e.g., studies in p53 wild-type tumors), this compound's predicted inactivity against SIRT1/2 is a critical advantage. It can serve as a kinase-negative or kinase-selective probe without the confounding cytotoxicity of benzamide-class sirtuin inhibitors.

Application
Selection Property
Validation Focus
CNS-penetrant kinase inhibitor fragment elaboration
Computed lipophilicity profile (XLogP3)
Brain permeability model review; exposure assessment in glioblastoma or neurodegenerative disease research models
Tubulin polymerization inhibition screening
3,4,5-trimethoxyphenyl (TMP) pharmacophore architecture
Comparative SAR profiling against colchicine-site binders in anti-mitotic assay context
Kinase selectivity profiling without sirtuin interference
Predicted sirtuin inactivity profile
p53 acetylation endpoint monitoring in p53 wild-type tumor cell models
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